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molecular formula C8H5NO B1676564 3-Cyanobenzaldehyde CAS No. 24964-64-5

3-Cyanobenzaldehyde

Cat. No. B1676564
M. Wt: 131.13 g/mol
InChI Key: HGZJJKZPPMFIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202865B2

Procedure details

To a solution of 3-formyl-benzonitrile (2 g, 15.25 mmol, 1 eq) in dry toluene (30 mL), paratoluenesulfonic acid (262 mg, 1.5 mmol, 0.1 eq) and ethylene glycol (12.8 mL, 228 mmol, 15 eq) were added and the mixture was heated to reflux in a Dean-Stark apparatus overnight. The toluene was concentrated and the reaction mixture purified by flash chromatography (EtOAc/cHex) to afford the title compound as a colorless liquid (2000 mg, 74%). 1H NMR: (CDCl3, 300 MHz) δ 7.78 (m, 1H), 7.69 (m, 1H), 7.64 (m, 1H), 7.48 (t, J=7.7 Hz, 1H), 5.81 (s, 1H), 4.08 (m, 4H). HPLC (Method A) Rt: 2.45 min (purity: 92.1%).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7])=[O:2].[CH2:11](O)[CH2:12][OH:13]>C1(C)C=CC=CC=1>[O:2]1[CH2:11][CH2:12][O:13][CH:1]1[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C=1C=C(C#N)C=CC1
Name
acid
Quantity
262 mg
Type
reactant
Smiles
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a Dean-Stark apparatus overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The toluene was concentrated
CUSTOM
Type
CUSTOM
Details
the reaction mixture purified by flash chromatography (EtOAc/cHex)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2000 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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